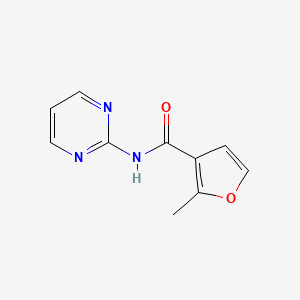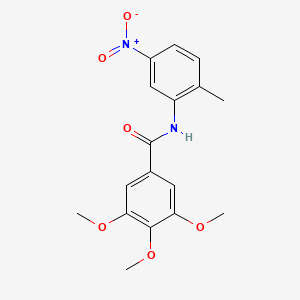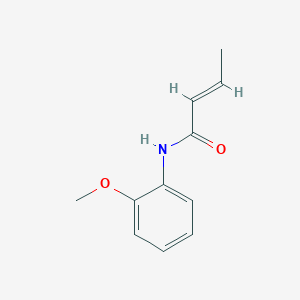
2-methyl-N-2-pyrimidinyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-2-pyrimidinyl-3-furamide (MPF) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPF is a furan-based compound that is structurally similar to other compounds that have been shown to have biological activity.
Mécanisme D'action
The mechanism of action of 2-methyl-N-2-pyrimidinyl-3-furamide is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in various cellular processes. This compound has also been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In vivo studies have shown that this compound can protect against ischemic brain injury and may be useful in the treatment of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-2-pyrimidinyl-3-furamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of results. Additionally, this compound may not be suitable for all experiments, as its effects may be cell- or tissue-specific.
Orientations Futures
There are several future directions for research on 2-methyl-N-2-pyrimidinyl-3-furamide. One area of interest is the development of this compound-based compounds with improved activity and specificity. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects. Additionally, the potential therapeutic applications of this compound in various diseases and conditions warrant further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific research fields. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. This compound's mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. There are advantages and limitations to using this compound in lab experiments, and several future directions for research on this compound warrant further investigation.
Méthodes De Synthèse
2-methyl-N-2-pyrimidinyl-3-furamide can be synthesized using a variety of methods, including the reaction of 2-chloro-3-formylpyridine with ammonia and furfurylamine. The reaction is performed under basic conditions and yields this compound as a white crystalline solid. The purity of the compound can be improved using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-methyl-N-2-pyrimidinyl-3-furamide has been shown to have potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic activity.
Propriétés
IUPAC Name |
2-methyl-N-pyrimidin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-8(3-6-15-7)9(14)13-10-11-4-2-5-12-10/h2-6H,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACIRUDXJCLONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)